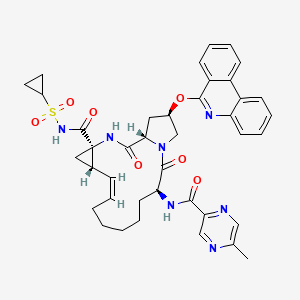
Paritaprevir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paritaprevir es un medicamento antiviral de acción directa utilizado como parte de la terapia combinada para tratar la hepatitis C crónica, una enfermedad hepática infecciosa causada por la infección con el virus de la hepatitis C (VHC). Es particularmente eficaz contra los genotipos 1 y 4 del VHC . This compound funciona inhibiendo la proteasa serina NS3/4A, una enzima crítica para la replicación del virus .
Mecanismo De Acción
Paritaprevir ejerce sus efectos inhibiendo la proteasa serina NS3/4A del virus de la hepatitis C . Tras la replicación viral y la traducción a un solo polipéptido, las proteínas NS3 y NS4A son responsables de la escisión del material genético en proteínas estructurales y no estructurales necesarias para el ensamblaje viral . Al inhibir esta proteasa, this compound previene la replicación y la función viral, lo que finalmente conduce a la supresión del virus .
Análisis Bioquímico
Biochemical Properties
Paritaprevir plays a significant role in biochemical reactions, particularly as an inhibitor of the HCV NS3/4A protease . This enzyme is crucial for the life cycle of the HCV, and by inhibiting it, this compound prevents the virus from replicating .
Cellular Effects
This compound affects various types of cells, primarily those infected with HCV. By inhibiting the NS3/4A protease, this compound disrupts the replication of the virus within the cell . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the HCV NS3/4A protease and inhibiting its function . This prevents the protease from cleaving the HCV polyprotein, a necessary step in the replication of the virus .
Temporal Effects in Laboratory Settings
This compound displays highly variable, nonlinear pharmacokinetics . Over time, the effects of this compound can change due to its metabolism and excretion . In the presence of ritonavir, another antiviral drug, this compound is excreted mostly unchanged in feces via biliary excretion .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 (CYP) 3A4 . It is administered with a low dose of ritonavir to achieve drug concentrations suitable for once-daily dosing . In the presence of ritonavir, this compound is excreted mostly unchanged in feces via biliary excretion .
Transport and Distribution
Following a single dose administration of this compound co-dosed with ritonavir, approximately 88% of the radioactivity was recovered in feces with limited radioactivity (8.8%) in urine . This suggests that this compound is transported and distributed within cells and tissues, and is primarily excreted via the biliary route .
Métodos De Preparación
La síntesis de Paritaprevir implica varios pasos, comenzando con inhibidores que incorporan moieties P-shelf basados en oxima. Un esfuerzo colaborativo entre Abbott Laboratories y Enanta Pharmaceuticals llevó a la generación de this compound, incorporando novedosos grupos de coronamiento P-fenantridina y P3-amida . La producción industrial de this compound generalmente se potencia farmacocinéticamente con ritonavir para mejorar su eficacia .
Análisis De Reacciones Químicas
Paritaprevir experimenta varias reacciones químicas, principalmente relacionadas con su interacción con la proteasa serina NS3/4A. Se sabe que el compuesto inhibe la proteasa al unirse a su sitio activo, previniendo la escisión de las poliproteínas virales en proteínas funcionales necesarias para la replicación viral . Los reactivos comunes utilizados en estas reacciones incluyen ritonavir, que aumenta la biodisponibilidad de this compound .
Aplicaciones Científicas De Investigación
Paritaprevir ha sido ampliamente estudiado por sus efectos terapéuticos en la infección crónica por el virus de la hepatitis C. Ha mostrado resultados prometedores en terapias combinadas, logrando altas tasas de respuesta virológica sostenida . Además, investigaciones recientes han explorado su potencial en el tratamiento de la lesión pulmonar aguda, demostrando su capacidad para reducir la infiltración de células inflamatorias y el engrosamiento intersticial pulmonar . Las aplicaciones de this compound se extienden a diversos campos, incluida la química medicinal, la farmacología y la virología.
Comparación Con Compuestos Similares
Paritaprevir forma parte de una clase de antivirales de acción directa que incluye otros inhibidores de la proteasa NS3/4A como Telaprevir y Boceprevir . En comparación con estos agentes más antiguos, this compound ha demostrado mejores tasas de respuesta virológica sostenida, mayores barreras a la resistencia, menos efectos secundarios y una menor carga de píldoras . Su potenciación farmacocinética con ritonavir mejora aún más su eficacia, lo que lo convierte en una opción superior en terapias combinadas para la infección por el virus de la hepatitis C .
Compuestos similares incluyen:
- Telaprevir
- Boceprevir
- Simeprevir
- Grazoprevir
La combinación única de eficacia, seguridad y menor carga de píldoras de this compound lo distingue de estos compuestos similares .
Propiedades
| Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. | |
Número CAS |
1216941-48-8 |
Fórmula molecular |
C40H43N7O7S |
Peso molecular |
765.9 g/mol |
Nombre IUPAC |
(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1 |
Clave InChI |
UAUIUKWPKRJZJV-AOMWZFMUSA-N |
SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
SMILES isomérico |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
SMILES canónico |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
Apariencia |
White to off-white powder |
Pureza |
>97% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO. |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK. |
Origen del producto |
United States |
Q1: What is the mechanism of action of Paritaprevir?
A1: this compound is a direct-acting antiviral agent that specifically targets the hepatitis C virus (HCV) NS3/4A serine protease. [, , , , ] This protease is essential for HCV replication as it cleaves the viral polyprotein into functional proteins necessary for viral maturation and assembly. By inhibiting NS3/4A protease activity, this compound disrupts the HCV life cycle and prevents viral replication. [, , ]
Q2: Why is this compound co-administered with Ritonavir?
A3: Ritonavir is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), an enzyme responsible for this compound metabolism. Co-administration of Ritonavir significantly increases this compound exposure and half-life by inhibiting its breakdown, allowing for a more convenient dosing regimen and potentially improved efficacy. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: Unfortunately, the specific molecular formula and weight of this compound are not provided in the provided research papers.
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research papers do not discuss spectroscopic characterization of this compound.
Q5: Are there any studies exploring this compound's material compatibility?
A5: The provided papers mainly focus on the pharmacological aspects of this compound. Detailed studies on material compatibility are not discussed in these papers.
Q6: How is this compound absorbed and distributed in the body?
A7: While the exact mechanisms are not fully elucidated in the provided papers, this compound exhibits non-linear pharmacokinetics, indicating that its absorption and distribution may be influenced by factors beyond simple dose proportionality. [, ] Co-administration with Ritonavir significantly impacts its pharmacokinetic profile by inhibiting its metabolism and enhancing exposure. [, , ]
Q7: What are the main routes of this compound elimination?
A8: Following oral administration, this compound is primarily eliminated through the biliary-fecal route, with a smaller fraction excreted in urine. [, , ] Co-administration with Ritonavir further emphasizes biliary excretion.
Q8: What is the evidence supporting the efficacy of this compound in treating HCV infection?
A9: Multiple clinical trials, including Phase II and Phase III studies, have demonstrated the efficacy of this compound in combination with other direct-acting antiviral agents for the treatment of chronic HCV infection, particularly genotype 1. [, , , , , , , , , ] These studies have shown high sustained virologic response rates, indicating viral eradication, in various patient populations, including those with cirrhosis and those who have failed prior interferon-based therapies. [, , , , , , ]
Q9: What are the known resistance mechanisms to this compound?
A10: Resistance to this compound, as with other direct-acting antiviral agents, can emerge through mutations in the HCV genome, specifically within the NS3 protease gene. [, ] The most common treatment-emergent substitutions associated with this compound resistance occur at amino acid position 168 within the NS3 protease. [, ]
Q10: Are there any known cross-resistance concerns with this compound?
A11: The development of resistance to one HCV protease inhibitor, such as this compound, can potentially confer cross-resistance to other protease inhibitors due to shared structural and mechanistic similarities. []
Q11: Does this compound interact with drug transporters?
A12: Yes, this compound is known to inhibit organic anion transporting polypeptides (OATP) 1B1 and 1B3, which are important transporters involved in the uptake of various drugs and endogenous compounds. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


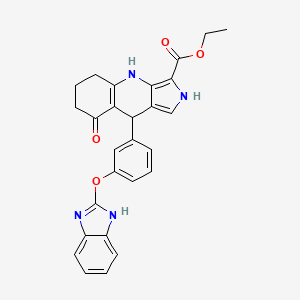

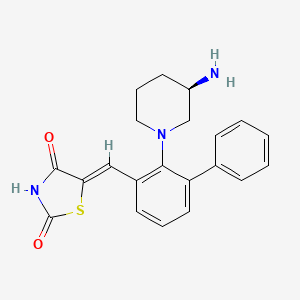

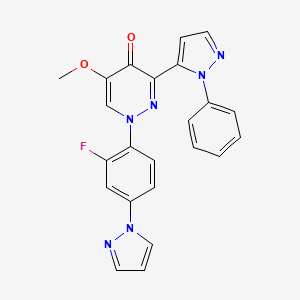
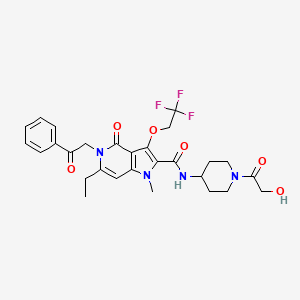
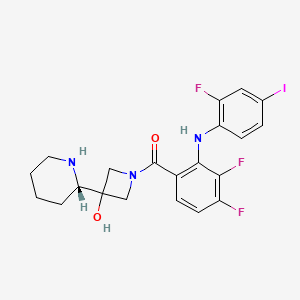
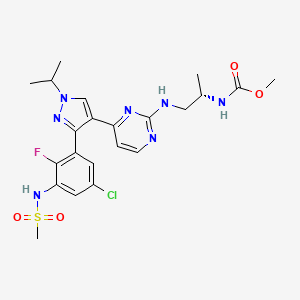
![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)

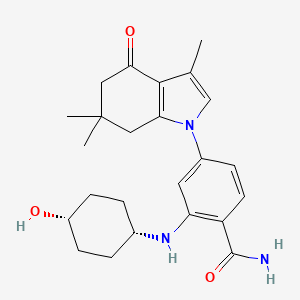
![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)

![(R)-6-(2-(4-Fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)-2-(o-tolyl)pyridazin-3(2H)-one](/img/structure/B612216.png)
